Glycerol 1-alpha-linolenate 2,3-dilinolate
Description
Structure
2D Structure
Properties
IUPAC Name |
[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,10,16-21,25-30,54H,4-6,8-9,11-15,22-24,31-53H2,1-3H3/b10-7-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPHUAVENUDDAO-JZRYOQFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H96O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Glycerol 1 Alpha Linolenate 2,3 Dilinolate: an Academic Research Framework for Complex Triacylglycerols
Contextualizing Structured Triacylglycerols within Lipid Biochemistry
Structured triacylglycerols (sTAGs) are a distinct class of lipids that have been enzymatically or chemically modified to control the placement of specific fatty acids on the glycerol (B35011) backbone. mdpi.com This contrasts with naturally occurring fats and oils, where the distribution of fatty acids is typically more random. The primary goal of creating sTAGs is to generate fats with unique functional, nutritional, or therapeutic properties. nih.gov The specific positioning of fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol molecule is critical, as it significantly influences the physical characteristics and the metabolic fate of the lipid. nih.gov
The biochemical processing of triacylglycerols is largely dictated by the specificity of digestive lipases. For instance, pancreatic lipase (B570770), the primary enzyme for fat digestion in the small intestine, exhibits a preference for hydrolyzing fatty acids from the sn-1 and sn-3 positions. This enzymatic action releases free fatty acids and a 2-monoacylglycerol (sn-2 MAG). The fatty acid at the sn-2 position is, therefore, more likely to be absorbed intact as a monoacylglycerol. This positional specificity has profound implications for the bioavailability and physiological effects of different fatty acids. For polyunsaturated fatty acids (PUFAs), their placement at the sn-2 position can lead to more efficient absorption and incorporation into tissues, where they can exert their biological effects.
Research Imperatives for Positional Isomers of Polyunsaturated Fatty Acid-Containing Glycerolipids
The precise arrangement of polyunsaturated fatty acids (PUFAs) on the glycerol backbone gives rise to positional isomers, which are molecules with the same chemical formula but different structural arrangements. These structural nuances can lead to distinct metabolic pathways and physiological outcomes. For example, a triacylglycerol containing one α-linolenic acid (an omega-3 fatty acid) and two linoleic acids (an omega-6 fatty acid) can exist in different isomeric forms, such as glycerol 1-alpha-linolenate 2,3-dilinolate and glycerol 2-alpha-linolenate 1,3-dilinolate.
Research into these positional isomers is essential for understanding how dietary fats influence health. The position of omega-3 and omega-6 fatty acids can impact their competition for metabolic enzymes and their subsequent roles in inflammatory processes, cardiovascular health, and neurological function. A significant research imperative is the development of methods for the synthesis and analysis of these specific isomers. Enzymatic synthesis using position-specific lipases is a key strategy for producing sTAGs with defined structures. oup.comresearchgate.net For instance, 1,3-specific lipases can be used to selectively introduce fatty acids at the outer positions of the glycerol backbone. mdpi.com
The analytical characterization of these isomers is also a major challenge that drives research. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are often necessary to separate and identify individual positional isomers. acs.orgmdpi.comnih.gov Mass spectrometry is a powerful tool for elucidating the fatty acid composition and their positions on the glycerol backbone. dntb.gov.ua
Detailed research findings on structured lipids have shown that their physical properties, such as melting point and oxidative stability, are highly dependent on their triacylglycerol composition. oup.comnih.gov For instance, the introduction of polyunsaturated fatty acids can lower the solid fat content of a lipid blend. nih.gov The oxidative stability is also a critical factor, as PUFAs are susceptible to oxidation.
Below are data tables that provide some of the key properties of the fatty acids that constitute this compound.
Table 1: Properties of Constituent Fatty Acids
| Fatty Acid | Chemical Formula | Molar Mass ( g/mol ) | Type |
| α-Linolenic Acid | C18H30O2 | 278.43 | Omega-3 |
| Linoleic Acid | C18H32O2 | 280.45 | Omega-6 |
Table 2: Positional Distribution of Fatty Acids in this compound
| Position on Glycerol | Fatty Acid |
| sn-1 | α-Linolenic Acid |
| sn-2 | Linoleic Acid |
| sn-3 | Linoleic Acid |
Metabolism and Remodeling of Glycerol 1 Alpha Linolenate 2,3 Dilinolate in Non Human Biological Systems
Enzymatic Hydrolysis by Regiospecific Lipases
The initial and rate-limiting step in the metabolism of dietary triacylglycerols is their hydrolysis by lipases. The specificity of these enzymes dictates the nature of the breakdown products, which in turn influences their subsequent absorption and metabolic fate.
In many biological systems, pancreatic lipase (B570770) acts as a primary digestive enzyme with a high degree of regiospecificity, preferentially hydrolyzing the ester bonds at the sn-1 and sn-3 positions of the glycerol (B35011) backbone. researchgate.netwur.nl When Glycerol 1-alpha-linolenate 2,3-dilinolate is the substrate, this enzymatic action results in the cleavage of alpha-linolenic acid from the sn-1 position and one molecule of linoleic acid from the sn-3 position.
This specific hydrolysis yields two free fatty acid molecules (one alpha-linolenic acid and one linoleic acid) and a 2-monoacylglycerol, specifically 2-linoleoyl-glycerol (2-linolein). researchgate.net This sn-2-monoacylglycerol is a key product, as the ester bond at the sn-2 position is resistant to hydrolysis by sn-1,3 specific lipases. researchgate.netgerli.com The generation of 2-monoacylglycerols is a critical step for the subsequent absorption of dietary fats.
The 2-linoleoyl-glycerol formed from the initial hydrolysis is a central intermediate in lipid metabolism. ontosight.ai Its primary fate involves further enzymatic degradation. The enzyme monoacylglycerol lipase (MGL) plays a significant role in hydrolyzing 2-monoacylglycerols into a free fatty acid (linoleic acid) and glycerol. nih.govresearchgate.net This reaction completes the breakdown of the original triacylglycerol.
Alternatively, 2-monoacylglycerols can undergo isomerization where the acyl group migrates from the sn-2 position to the sn-1 or sn-3 position, which are thermodynamically more stable. gerli.comresearchgate.net The resulting 1- or 3-monoacylglycerols can then be hydrolyzed by other lipases. Furthermore, 2-monoacylglycerols are recognized as important signaling molecules, capable of activating specific G protein-coupled receptors to mediate physiological responses, such as the release of incretin (B1656795) hormones. nih.gov
Deacylation-Reacylation Cycles and Lipid Remodeling
The fatty acid composition of cellular lipids is not static but is continuously modified through a process known as the Lands' cycle. researchgate.netnih.gov This deacylation-reacylation pathway is essential for remodeling phospholipids (B1166683) after their initial de novo synthesis, allowing for the incorporation of specific polyunsaturated fatty acids (PUFAs) into cellular membranes. nih.govnih.gov
The cycle begins with the removal of a fatty acid from a phospholipid, often from the sn-2 position, by the action of phospholipase A2 (PLA2). researchgate.net This creates a lysophospholipid. Subsequently, an acyl-CoA:lysophospholipid acyltransferase (LPLAT) enzyme re-esterifies the lysophospholipid with a different fatty acyl-CoA molecule. nih.gov This two-step process enables the specific enrichment of membranes with PUFAs like alpha-linolenic acid, linoleic acid, and their long-chain derivatives, which is crucial for maintaining membrane fluidity and function. nih.govnih.gov
Metabolic Fate of Constituent Fatty Acids (Alpha-Linolenic Acid and Linoleic Acid)
The fatty acids released from the hydrolysis of this compound—alpha-linolenic acid (ALA) and linoleic acid (LA)—are essential fatty acids that serve as precursors for the synthesis of long-chain polyunsaturated fatty acids (LC-PUFAs). These LC-PUFAs have critical roles in various physiological processes.
Both ALA (an omega-3 fatty acid) and LA (an omega-6 fatty acid) are metabolized by the same series of desaturase and elongase enzymes. researchgate.netresearchgate.netmdpi.com This leads to competition between the two pathways. The key enzymes are the delta-6 desaturase (FADS2), delta-5 desaturase (FADS1), and elongases (ELOVL). nih.gov
Omega-3 Pathway: Alpha-linolenic acid is converted through alternating steps of desaturation and elongation to produce eicosapentaenoic acid (EPA) and subsequently docosahexaenoic acid (DHA). mdpi.comdpointernational.com
Omega-6 Pathway: Linoleic acid is similarly converted to gamma-linolenic acid (GLA), then elongated to dihomo-gamma-linolenic acid (DGLA), and finally desaturated to form arachidonic acid (AA). researchgate.net
The delta-6 desaturase enzyme generally shows a higher affinity for ALA than for LA, but the relative abundance of these fatty acids in the diet can significantly influence the production of their respective LC-PUFA derivatives. researchgate.netnih.gov
Fatty Acid Desaturation and Elongation Pathways
| Precursor Fatty Acid | Pathway | Key Enzymes | Major Products |
|---|---|---|---|
| Alpha-Linolenic Acid (ALA) | Omega-3 | Δ6-desaturase, Elongase, Δ5-desaturase | Eicosapentaenoic Acid (EPA), Docosahexaenoic Acid (DHA) |
| Linoleic Acid (LA) | Omega-6 | Δ6-desaturase, Elongase, Δ5-desaturase | Arachidonic Acid (AA) |
Once released and converted, ALA, LA, and their LC-PUFA derivatives are integrated into other lipid classes, where they perform structural and functional roles. mdpi.com
Membrane Phospholipids: A primary fate of these fatty acids is their incorporation into phospholipids, which are the main components of cellular membranes. nih.govnih.gov The type of fatty acid incorporated influences membrane properties like fluidity, which in turn affects the function of membrane-bound proteins. khanacademy.org PUFAs are often specifically located at the sn-2 position of phospholipids through the remodeling actions of the Lands' cycle. nih.gov
Cholesteryl Esters: Fatty acids can also be esterified to cholesterol to form cholesteryl esters. This process is catalyzed by acyl-CoA:cholesterol acyltransferase (ACAT). Cholesteryl esters are a storage form of both cholesterol and fatty acids and are major components of intracellular lipid droplets and lipoproteins.
Integration of Fatty Acids into Lipid Classes
| Lipid Class | Primary Function | Relevance of ALA/LA and Derivatives |
|---|---|---|
| Membrane Phospholipids | Structural component of cell membranes, signaling | Contribute to membrane fluidity and are precursors for signaling molecules. nih.govkhanacademy.org |
| Cholesteryl Esters | Storage and transport of cholesterol and fatty acids | Serve as a pool of fatty acids for energy or synthesis of other molecules. |
| Triacylglycerols (Resynthesis) | Energy storage | Fatty acids can be re-esterified into new triacylglycerols for storage in adipose tissue. mdpi.com |
Glycerol Metabolism and Interconversion
The metabolic fate of this compound in non-human biological systems involves the initial hydrolysis of the triacylglycerol (TAG) structure, followed by the independent metabolism and potential interconversion of its glycerol backbone and constituent fatty acids. This process is fundamental to lipid homeostasis, energy storage, and the synthesis of new complex lipids.
Upon absorption, the glycerol component of the TAG is primarily directed to the liver and other tissues for further metabolism. The initial and rate-limiting step in glycerol utilization is its phosphorylation to glycerol-3-phosphate (G-3-P) by the enzyme glycerol kinase (GlpK), an ATP-dependent reaction. asm.orgnih.gov This pivotal intermediate, G-3-P, stands at a metabolic crossroads, connecting lipid and carbohydrate metabolism.
In many non-human eukaryotes, G-3-P can be oxidized to dihydroxyacetone phosphate (B84403) (DHAP) by glycerol-3-phosphate dehydrogenase (GPDH). nih.gov DHAP is an intermediate in the glycolytic pathway, meaning the glycerol backbone can be converted into pyruvate (B1213749) and subsequently be used for energy production via the citric acid cycle or serve as a precursor for glucose synthesis through gluconeogenesis. nih.gov
Research in various non-human organisms has revealed diverse strategies for glycerol catabolism. For instance, in the protozoan parasite Trypanosoma brucei, glycerol is a preferred carbon source over glucose. plos.org The parasite catabolizes glycerol within specialized organelles called glycosomes, where high glycerol kinase activity gives it a competitive advantage over glucose metabolism. plos.org Studies on T. brucei have shown that under certain conditions, glycerol metabolism is strictly dependent on oxygen and supports growth even in the absence of glucose. plos.org The metabolic end products from glycerol in these organisms primarily include acetate (B1210297) and succinate. plos.org
In the bacterium Pseudomonas aeruginosa, glycerol is phosphorylated to G-3-P, which is then oxidized by an aerobic G-3-P dehydrogenase (GlpD). asm.org The homeostasis of G-3-P is critical, as its accumulation can impact bacterial growth. asm.org
The interconversion of lipids involves the breakdown (lipolysis) and resynthesis (esterification) of triacylglycerols, a continuous cycle that allows for the remodeling of stored fats. Following the hydrolysis of the parent TAG, the released alpha-linolenic acid and linoleic acid join the cell's fatty acid pool. These fatty acids can be activated to their acyl-CoA derivatives and re-esterified to a glycerol-3-phosphate backbone to form new TAGs. nih.gov
The biosynthesis of a new TAG molecule from G-3-P is a sequential process catalyzed by a series of enzymes, as detailed in mammalian systems. nih.gov This pathway allows for the creation of new TAGs with different fatty acid compositions compared to the originally ingested this compound, reflecting the metabolic needs of the organism and the composition of the available fatty acid pool. nih.gov Studies in rats have shown that the composition of dietary fats directly influences the molecular species of TAG stored in adipose tissue, indicating a dynamic process of deposition and remodeling. nih.gov
The interconversion between diacylglycerols (DAG) and triacylglycerols (TAG) is a key regulatory point in lipid metabolism. The final step in TAG synthesis is catalyzed by diacylglycerol acyltransferase (DGAT). nih.gov Conversely, the breakdown of TAGs is initiated by adipose triglyceride lipase (ATGL), which hydrolyzes TAG to DAG. nih.gov Genetic manipulation studies in the oleaginous yeast Rhodosporidium toruloides have explored the modification of genes involved in the DAG and TAG interconversion to alter the lipid composition of the organism. frontiersin.org
The table below summarizes the key enzymatic steps in the synthesis of triacylglycerols from glycerol-3-phosphate in mammalian systems, a pathway central to the interconversion and remodeling of dietary lipids.
Key Enzymes in Triacylglycerol Synthesis Pathway
| Step | Enzyme | Substrate | Product | Function |
|---|---|---|---|---|
| 1 | Glycerol-3-phosphate acyltransferase (GPAT) | Glycerol-3-phosphate (G-3-P) + Acyl-CoA | Lysophosphatidic acid (LPA) | Catalyzes the initial acylation of G-3-P at the sn-1 position. nih.gov |
| 2 | 1-acylglycerol-3-phosphate acyltransferase (AGPAT) | Lysophosphatidic acid (LPA) + Acyl-CoA | Phosphatidic acid (PA) | Adds a second fatty acid at the sn-2 position. nih.gov |
| 3 | Phosphatidic acid phosphatase (Lipin) | Phosphatidic acid (PA) | Diacylglycerol (DAG) | Dephosphorylates phosphatidic acid to form diacylglycerol. nih.gov |
| 4 | Diacylglycerol acyltransferase (DGAT) | Diacylglycerol (DAG) + Acyl-CoA | Triacylglycerol (TAG) | Catalyzes the final esterification step to produce triacylglycerol. nih.gov |
The metabolic fate of glycerol can also vary significantly between different non-human organisms. The following table details the end products of glycerol metabolism observed in the procyclic form of Trypanosoma brucei.
Metabolic End Products from [U-13C]-Glycerol in Trypanosoma brucei
| Condition | Metabolite | Excretion Rate (nmol/h/mg protein) |
|---|---|---|
| Glycerol Only | [13C]-Acetate | 110.1 ± 13.9 |
| [13C]-Succinate | 38.9 ± 3.8 | |
| Glycerol + Glucose | [13C]-Acetate | 88.9 ± 1.6 |
| [13C]-Succinate | 32.8 ± 1.3 |
Occurrence and Natural Distribution of Glycerol 1 Alpha Linolenate 2,3 Dilinolate in Non Human Biological Sources
Prevalence in Plant Seed Oils and Chloroplast Lipids Rich in Alpha-Linolenic and Linoleic Acids
Plant seed oils are a primary reservoir of triacylglycerols, with compositions that vary significantly between species. Those rich in the essential fatty acids ALA and LA are of particular interest for the potential presence of Glycerol (B35011) 1-alpha-linolenate 2,3-dilinolate.
Identification of Specific Triacylglycerol Species in Plant Varieties (e.g., Paeonia rockii, Flaxseed, Pumpkin)
Recent analytical advancements, particularly in mass spectrometry, have enabled the detailed characterization of individual TAG species within complex oil mixtures.
In the seed oil of the tree peony (Paeonia rockii), a source known for its high alpha-linolenic acid content (around 45%), a diverse array of 760 lipid molecules has been identified, with triacylglycerols showing the highest abundance and diversity. nih.gov Within this complex profile, the presence of TAGs containing both ALA and LA has been confirmed. One study identified "dilinoleoyl-linolenoyl-glycerol" as a major triacylglycerol component in peony seed oil, which corresponds to the compound of interest. researchgate.net
Flaxseed (Linum usitatissimum) oil is another significant source of ALA. Analysis of its triacylglycerol content has revealed several major species, including those composed of linolenic and linoleic acids. academicjournals.org One of the major triacylglycerol forms observed is LnLLn (a combination of linolenic and linoleic acids), indicating the presence of the specific molecular structure of Glycerol 1-alpha-linolenate 2,3-dilinolate. academicjournals.org
Pumpkin seed oil (Cucurbita pepo) also contains this specific triacylglycerol. A study analyzing the acylglycerol composition of pumpkin seed oil explicitly identified "1-linolenoyl-2,3-dilinoleoyl glycerol (LLLn)" among the ten individual triacylglycerols detected. researchgate.net
Table 1: Identification of this compound in Various Plant Seed Oils This table is interactive. You can sort and filter the data by clicking on the headers.
| Plant Source | Scientific Name | Compound Identified | Analytical Method |
|---|---|---|---|
| Tree Peony | Paeonia rockii | dilinoleoyl-linolenoyl-glycerol | GC-MS/MS |
| Flaxseed | Linum usitatissimum | LnLLn | LC-APPI-MS |
| Pumpkin Seed | Cucurbita pepo | 1-linolenoyl-2,3-dilinoleoyl glycerol (LLLn) | HPLC-DAD |
Positional Preferences of Alpha-Linolenic and Linoleic Acids in Plant Triacylglycerols
The specific positioning of fatty acids on the glycerol backbone is not random and is determined by the selectivity of the enzymes involved in triacylglycerol biosynthesis. In the case of Paeonia rockii seeds, it has been observed that alpha-linolenic acid is predominantly found at the sn-3 position of the triacylglycerol molecule. nih.gov This positional preference is significant as it directly influences the likelihood of forming this compound, where ALA occupies the sn-1 position. While this specific study highlights the sn-3 preference, the biosynthesis of TAGs is a complex process, and the presence of ALA at the sn-1 position is not precluded.
In pumpkin seed oil from Cucurbita maxima, stereospecific analysis has shown that linoleic acid has a preference for the sn-3 position, while the sn-2 position is mainly occupied by linoleic and oleic acids. nih.gov Saturated fatty acids are preferentially located at the sn-1 position. nih.gov This distribution pattern suggests that the formation of this compound, with linoleic acid at the sn-2 and sn-3 positions, is plausible.
Presence in Animal Fats and Tissues (Non-Human Mammalian and Avian Models)
The composition of animal fats is influenced by both the animal's diet and its endogenous fatty acid metabolism. While animals cannot synthesize alpha-linolenic and linoleic acids de novo, these fatty acids are obtained from the diet and incorporated into their tissues.
In general, animal fats are characterized by a higher proportion of saturated and monounsaturated fatty acids compared to many plant oils. nih.gov For instance, beef tallow (B1178427) is primarily composed of triglycerides derived from stearic and oleic acids. wikipedia.org While it does contain a small percentage of linoleic acid (around 3%) and linolenic acid (around 1%), the low abundance of these precursor fatty acids makes the presence of this compound in significant quantities unlikely. wikipedia.org
Avian fats, such as chicken fat, are generally more unsaturated than ruminant fats and contain a notable amount of linoleic acid. researchgate.net However, the concentration of alpha-linolenic acid is typically low, which would limit the formation of the specific triacylglycerol .
Detection in Microbial and Algal Lipid Profiles
Microorganisms, including various species of algae, yeast, and fungi, are known to produce a wide array of lipids. The fatty acid composition of these lipids can be manipulated by altering cultivation conditions.
The triacylglycerol content of the yeast Saccharomyces cerevisiae has been studied, with the primary fatty acids being palmitic, palmitoleic, stearic, and oleic acids. researchgate.net Alpha-linolenic and linoleic acids are generally present in lower quantities in this yeast species, making the detection of this compound less probable under standard growth conditions. nih.govnih.gov Some fungi, however, are known to produce lipids rich in polyunsaturated fatty acids, including linoleic and γ-linolenic acid, but the presence of the specific triacylglycerol with α-linolenic acid has not been prominently reported. researchgate.net
Microalgae are a diverse group of photosynthetic organisms that can accumulate significant amounts of lipids, primarily in the form of triacylglycerols. aocs.org The fatty acid profiles of microalgae are highly variable among species. nih.gov Some species are known to produce omega-3 fatty acids, including alpha-linolenic acid. For example, Chlorella protothecoides has been shown to contain alpha-linolenic acid, with its percentage appearing to correlate with photosynthetic activity. nih.gov While the building blocks are present, comprehensive triacylglycerol profiling of numerous microalgae species has not yet specifically identified this compound. nih.govnih.gov
Advanced Analytical Methodologies for Characterizing Glycerol 1 Alpha Linolenate 2,3 Dilinolate
Spectroscopic and Spectrometric Approaches for Structural Elucidation
While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are required for the unambiguous determination of the molecule's precise chemical structure, including the specific positions of the fatty acids on the glycerol (B35011) backbone.
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the molecular structure of a compound. nih.gov For triacylglycerols, ¹³C-NMR is exceptionally powerful for determining the positional distribution of fatty acids on the glycerol backbone. benthamdirect.comresearchgate.netajol.info
The chemical environment of each carbon atom in the molecule influences its resonance frequency in the NMR spectrum. This allows for the differentiation of carbons in otherwise very similar positions. Key regions of the ¹³C-NMR spectrum for analyzing Glycerol 1-alpha-linolenate 2,3-dilinolate include:
Carbonyl Carbons (~172-174 ppm): The chemical shift of the ester carbonyl carbon is sensitive to its position on the glycerol backbone. sci-hub.se Carbonyls at the sn-1 and sn-3 positions resonate at a slightly different frequency (downfield) compared to the carbonyl at the sn-2 position. sci-hub.semdpi.com Furthermore, the degree of unsaturation of the attached fatty acid also induces small but measurable shifts. This allows for the direct confirmation that the α-linolenoyl group is at the sn-1 position and the linoleoyl groups are at the sn-2 and sn-3 positions.
Glycerol Carbons (~62-70 ppm): The signals for the three glycerol backbone carbons (C1, C2, C3) are also distinct and their chemical shifts are influenced by the fatty acids attached to them. researchgate.net
Olefinic Carbons (~127-132 ppm): The carbons involved in double bonds provide a signature for the type of unsaturated fatty acids present (linoleic vs. linolenic). researchgate.net
By integrating the signals corresponding to the different positions, a quantitative analysis of the positional isomer distribution can be achieved. benthamdirect.comajol.info
| Carbon Type | Position | Approximate Chemical Shift (ppm) | Information Provided |
|---|---|---|---|
| Carbonyl (C=O) | sn-1, sn-3 | ~173.2 | Distinguishes fatty acids at the primary (sn-1,3) vs. secondary (sn-2) positions. |
| sn-2 | ~172.8 | ||
| Glycerol Backbone | sn-1, sn-3 | ~62.1 | Confirms the glycerol structure and substitution pattern. |
| sn-2 | ~68.9 | ||
| Olefinic (C=C) | All positions | ~127-132 | Confirms the presence and type of unsaturated fatty acids. |
Mass Spectrometry (MS) Techniques for Positional Isomer Differentiation (e.g., MALDI-TOF MS, LC-MS/MS Fragmentation Patterns)
Mass spectrometry (MS) stands as a cornerstone in the structural elucidation of triacylglycerols (TAGs), offering high sensitivity and specificity for differentiating positional isomers like this compound. nih.gov Advanced MS techniques, particularly when coupled with soft ionization methods, provide detailed information on the fatty acid composition and their specific locations on the glycerol backbone.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a rapid and effective tool for the analysis of TAGs. acs.orgbohrium.com In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the TAG molecules, typically as sodiated adducts ([M+Na]+). nih.gov High-energy collision-induced dissociation (CID) of these precursor ions in a TOF/TOF system results in charge-remote fragmentation, which is crucial for determining the complete structure of TAGs, including isomeric forms, without the need for prior chromatographic separation. nih.govresearchgate.net The fragmentation patterns can reveal the identity and position of the fatty acyl chains. For instance, the loss of a specific fatty acid as a sodium salt can be correlated to its position on the glycerol backbone. acs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique for the detailed characterization of TAG isomers. researchgate.net This approach combines the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. youtube.com Electrospray ionization (ESI) is a commonly used soft ionization technique in LC-MS that generates intact molecular ions of TAGs, often as ammonium (B1175870) ([M+NH4]+) or alkali metal adducts. nih.gov In the MS/MS process, a specific precursor ion (e.g., the molecular ion of this compound) is selected and subjected to collision-induced dissociation. cas.cn The resulting product ions provide a fragmentation fingerprint that is characteristic of the fatty acid constituents and their positions. The fragmentation of the diacylglycerol ions formed after the neutral loss of a fatty acid is particularly informative for distinguishing between sn-1/3 and sn-2 positions. researchgate.netresearchgate.net For example, the relative abundance of fragment ions corresponding to the loss of α-linolenic acid versus linoleic acid can help confirm the 1-alpha-linolenate, 2,3-dilinolate structure.
Table 1: Comparison of MS Techniques for Positional Isomer Differentiation
| Feature | MALDI-TOF MS | LC-MS/MS |
|---|---|---|
| Ionization Method | Matrix-Assisted Laser Desorption/Ionization | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Sample Introduction | Co-crystallized with a matrix on a target plate | Infused directly or eluted from a liquid chromatography column |
| Throughput | High, rapid analysis | Lower, dependent on chromatographic run time |
| Separation | No inherent separation; relies on MS/MS for isomer distinction | Coupled with LC for prior separation of isomers |
| Fragmentation | High-energy CID leading to charge-remote fragmentation | Low-energy CID, product ion scans, precursor ion scans, neutral loss scans |
| Key Advantage | Rapid screening of complex mixtures without chromatography nih.gov | Detailed analysis of individual isomers separated by LC nih.gov |
Near-Infrared (NIR) Spectroscopy for Bulk Fatty Acid Composition Analysis
The NIR spectrum of an oil contains a wealth of information related to its chemical composition. spectroscopyonline.com Specific absorption bands in the NIR region can be correlated with the presence of certain functional groups, such as the C-H bonds in the fatty acid chains. For instance, variations in the regions around 1600–1800 nm and 2100–2200 nm can provide information regarding the fatty acid profiles. dss.go.th The degree of unsaturation, a key feature of both alpha-linolenic acid and linoleic acid, can be assessed by analyzing specific C-H stretching and deformation vibrations associated with cis-double bonds. nih.govdss.go.th
While NIR spectroscopy is generally not used for determining the specific positional distribution of fatty acids on the glycerol backbone, it serves as an excellent tool for rapid quality control and screening of the bulk fatty acid profile. azom.comresearchgate.net By developing calibration models using reference data from primary analytical methods like gas chromatography, NIR can provide quick estimates of key parameters such as iodine value (a measure of total unsaturation) and the content of specific fatty acids like linoleic and palmitic acid. azom.com
Table 2: Key NIR Absorption Bands for Fatty Acid Analysis
| Wavelength Range (nm) | Associated Molecular Vibration | Information Gained |
|---|---|---|
| 1600-1800 | C-H stretching and bending combinations | Fatty acid composition |
| 2100-2200 | C-H stretching and C=C stretching combinations | Unsaturation levels |
| 2140 & 2190 | cis-unsaturation in fatty acids | Degree of unsaturation |
| 1700-1800 & 2200-2400 | C-H stretching | Overall fatty acid chain characteristics |
Enzymatic Hydrolysis Approaches for Positional Distribution Analysis
Enzymatic hydrolysis provides a classical and reliable method for determining the positional distribution of fatty acids within a triacylglycerol molecule, such as this compound. aocs.org This technique leverages the regiospecificity of certain lipases, which selectively hydrolyze fatty acids from specific positions on the glycerol backbone. wur.nl
Pancreatic lipase (B570770) is the most commonly used enzyme for this purpose due to its strong preference for hydrolyzing the ester bonds at the sn-1 and sn-3 positions of the triacylglycerol. aocs.orgwikipedia.org The hydrolysis reaction is typically carried out under controlled conditions of pH and temperature in a buffered solution containing bile salts to emulsify the lipid substrate. aocs.orgacs.org The reaction proceeds in a stepwise manner, first yielding a 1,2-diacylglycerol (or 2,3-diacylglycerol) and a free fatty acid, followed by the hydrolysis of the remaining primary position to produce a 2-monoacylglycerol and another free fatty acid. nih.govbrainly.com
By stopping the reaction at an appropriate time (around 50-70% hydrolysis) and separating the resulting lipid classes (unreacted TAGs, diacylglycerols, 2-monoacylglycerols, and free fatty acids) using techniques like thin-layer chromatography (TLC), the fatty acid composition of the 2-monoacylglycerols can be analyzed. aocs.org This analysis, typically performed by gas chromatography after transmethylation, directly reveals the fatty acid profile at the sn-2 position. Knowing the fatty acid composition of the intact triacylglycerol and the sn-2 position allows for the calculation of the average fatty acid composition at the sn-1 and sn-3 positions. aocs.org For this compound, this method would be expected to show a predominance of linoleic acid in the 2-monoacylglycerol fraction.
Other microbial lipases, such as those from Candida antarctica or Rhizopus delemar, also exhibit 1,3-specificity and can be used for positional analysis. nih.govresearchgate.net
Table 3: Steps in Positional Analysis using Pancreatic Lipase Hydrolysis
| Step | Description | Purpose |
|---|---|---|
| 1. Emulsification | The triacylglycerol sample is emulsified in a buffer solution containing bile salts. | To increase the surface area of the lipid for enzyme action. wikipedia.org |
| 2. Enzymatic Reaction | Pancreatic lipase is added, and the mixture is incubated under controlled conditions (e.g., 40°C, pH 8). aocs.org | To selectively hydrolyze fatty acids from the sn-1 and sn-3 positions. aocs.org |
| 3. Reaction Termination | The reaction is stopped by adding an acid or ethanol/acetone. | To prevent further hydrolysis and preserve the reaction products. |
| 4. Product Separation | The resulting lipid mixture is separated into different classes (e.g., 2-monoacylglycerols, free fatty acids) using thin-layer chromatography (TLC). | To isolate the 2-monoacylglycerol fraction for further analysis. aocs.org |
| 5. Fatty Acid Analysis | The fatty acid composition of the isolated 2-monoacylglycerol fraction is determined, typically by gas chromatography (GC) after conversion to fatty acid methyl esters (FAMEs). | To identify and quantify the fatty acids present at the sn-2 position. researchgate.net |
Comprehensive Lipidomics Strategies for Triacylglycerol Subspecies Profiling
Comprehensive lipidomics aims to identify and quantify the entire complement of lipids (the lipidome) in a biological system. nih.govresearchgate.net These strategies are particularly powerful for the detailed profiling of triacylglycerol subspecies, including the specific identification and quantification of molecules like this compound within complex lipid mixtures. nih.govnih.gov Lipidomics approaches are generally categorized into two main types: those based on liquid chromatography-mass spectrometry (LC-MS) and "shotgun" lipidomics. nih.govyoutube.com
LC-MS-based lipidomics utilizes the separation power of liquid chromatography, often reversed-phase LC, to separate different TAG species based on their hydrophobicity (determined by both chain length and degree of unsaturation) before they are introduced into the mass spectrometer. nih.govund.edu This separation reduces the complexity of the mixture being analyzed at any given time, minimizing ion suppression effects and allowing for more confident identification of individual TAG species, including isomers. youtube.com High-resolution mass spectrometers, such as Orbitrap or TOF instruments, are often employed to obtain accurate mass measurements, which aids in the assignment of elemental compositions. und.eduacs.org Tandem mass spectrometry (MS/MS) is then used to fragment the separated TAG ions to confirm their fatty acid composition and positional distribution. acs.org
Shotgun lipidomics involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation. nih.gov This high-throughput approach relies on sophisticated mass spectrometry techniques, such as precursor ion scanning, neutral loss scanning, and multiple reaction monitoring (MRM), to selectively detect and quantify specific lipid classes and species. avantiresearch.com For TAG analysis, one might perform neutral loss scans for common fatty acids to identify all TAGs containing that specific fatty acid. nih.gov While faster than LC-MS based methods, shotgun lipidomics can be more susceptible to isobaric interference (different molecules with the same nominal mass) and may have challenges in differentiating positional isomers without specialized MS techniques. nih.gov
Both strategies have been instrumental in advancing our understanding of the complexity of the triacylglycerol landscape in various biological and commercial samples. nih.govnih.gov
Table 4: Overview of Comprehensive Lipidomics Strategies
| Strategy | Principle | Advantages | Disadvantages | Application to Target Compound |
|---|---|---|---|---|
| LC-MS-based Lipidomics | Chromatographic separation of lipids prior to MS analysis. und.edu | Reduced ion suppression, separation of isomers, enhanced identification confidence. youtube.comnih.gov | Longer analysis time, potential for run-to-run variation. nih.gov | Can separate this compound from other TAG isomers for unambiguous identification and quantification. |
| Shotgun Lipidomics | Direct infusion of total lipid extract into the mass spectrometer. nih.gov | High throughput, rapid analysis. youtube.com | Prone to isobaric interference, can be challenging to differentiate isomers. nih.gov | Can rapidly screen for the presence of the target compound in a large number of samples by targeting its specific mass and fragmentation patterns. |
Biotechnological and Enzymatic Synthesis of Structured Triacylglycerols with Alpha Linolenic and Linoleic Acids
Enzymatic Esterification and Interesterification Processes
Enzymatic reactions, including esterification, interesterification, and acidolysis, are the cornerstones for producing structured triacylglycerols (STAGs). These processes are catalyzed by lipases, which can exhibit remarkable specificity for the type of fatty acid and its position on the glycerol (B35011) backbone. nih.gov
The choice of lipase (B570770) is critical in determining the final structure of the synthesized TAG. Lipases are broadly categorized based on their regioselectivity. nih.gov
1,3-Specific Lipases : These enzymes selectively catalyze reactions at the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position intact. This specificity is invaluable for producing STAGs where a specific fatty acid is desired at the central position. Lipases from sources like Thermomyces lanuginosus and Rhizomucor miehei are well-known for their sn-1,3 positional specificity. nih.gov For the synthesis of the target molecule, a multi-step approach would be necessary. Initially, a TAG rich in linoleic acid could be subjected to hydrolysis or alcoholysis with a 1,3-specific lipase to produce sn-2-linoleoylglycerol. This intermediate could then be esterified with alpha-linolenic acid and linoleic acid, though controlling the specific placement at sn-1 and sn-3 respectively would require further strategic steps.
Non-specific Lipases : These lipases act on all three positions of the glycerol backbone without preference. While less useful for creating highly specific isomers, they are employed in reactions where a random distribution of fatty acids is acceptable or desired. nih.gov An example is the use of Novozyme 435 (from Candida antarctica lipase B), which, despite being generally considered non-specific, can be more suitable for certain esterification reactions to produce medium and long-chain triacylglycerols (MLCT). nih.gov
The table below summarizes the characteristics of different lipase types used in STAG synthesis.
| Lipase Type | Specificity | Common Sources | Application in STAG Synthesis |
| sn-1,3-Specific | Acts only on sn-1 and sn-3 positions | Rhizomucor miehei, Thermomyces lanuginosus | Ideal for preserving the fatty acid at the sn-2 position while modifying the outer positions. |
| Non-specific | Acts on all three positions (sn-1, sn-2, sn-3) | Candida antarctica (Novozyme 435) | Used for random interesterification or when the goal is incorporation of fatty acids without positional preference. |
| sn-2-Specific | Shows preference for the sn-2 position | Geotrichum candidum | Less common, but can be used in specific strategies to modify the central position of a TAG. nih.gov |
This table is generated based on data from multiple research findings.
Glycerolysis is the reaction between a triacylglycerol and glycerol to produce monoacylglycerols (MAGs) and diacylglycerols (DAGs). mdpi.com These partial glycerides are crucial intermediates in the multi-step synthesis of complex structured TAGs. nih.gov The production of specific DAGs, such as 2,3-dilinoleoyl-glycerol, could serve as a precursor for the target molecule.
The ratio of oil to glycerol is a key factor in determining the product composition; an excess of glycerol shifts the equilibrium towards MAG formation, while limited glycerol favors DAG production. researchgate.net For instance, a 2:1 molar ratio of oil to glycerol is often recommended for efficient DAG synthesis. researchgate.net Enzymatic glycerolysis, typically catalyzed by lipases like Novozym 435, offers a controlled route to these intermediates under milder conditions than traditional chemical methods, which require temperatures above 220°C. nih.govmdpi.com
Acidolysis involves the exchange of an acyl group between a triacylglycerol and a free fatty acid. This reaction is widely used to incorporate new fatty acids into an existing fat or oil. nih.govdss.go.th To synthesize Glycerol 1-alpha-linolenate 2,3-dilinolate, one could start with a TAG rich in linoleic acid (trilinolein) and perform acidolysis with alpha-linolenic acid using a lipase that facilitates the exchange.
However, achieving the specific 1-ALA, 2,3-LA structure via a single acidolysis step is challenging due to equilibrium limitations and potential acyl migration. nih.gov Often, a high molar excess of the incoming free fatty acid is required to drive the reaction towards a high degree of incorporation. mdpi.com The use of sn-1,3-specific lipases like Lipozyme RM IM is common in acidolysis to target the outer positions of the TAG. nih.govnih.gov
Strategies for Regioselective and Stereoselective Synthesis of Specific Triacylglycerol Isomers
Creating a precise isomer like this compound necessitates a highly controlled, often multi-step, regioselective synthesis strategy.
A plausible two-step enzymatic approach could be employed:
Intermediate Synthesis : The first step would involve creating a specific diacylglycerol precursor. For instance, the synthesis of sn-2,3-dilinoleoyl-glycerol. This could potentially be achieved through the highly selective esterification of glycerol or by controlled hydrolysis of a suitable TAG.
Final Esterification : The second step is the regioselective esterification of the diacylglycerol intermediate with alpha-linolenic acid at the vacant sn-1 position. This requires a lipase with a strong preference for the sn-1 position or carefully controlled reaction conditions to prevent non-specific acylation or acyl migration. dss.go.th
Alternatively, a strategy starting with the synthesis of 2-monoacylglycerols (2-MAGs) can be effective. dss.go.th For example, pure sn-2-linolein could be produced via alcoholysis of trilinolein (B126924) using a 1,3-regiospecific lipase. This 2-MAG intermediate is then esterified in a subsequent reaction with both alpha-linolenic acid and linoleic acid. However, directing the two different fatty acids to the specific sn-1 and sn-3 positions remains a significant challenge, often resulting in a mixture of isomers.
Optimization of Reaction Conditions for Yield and Specificity
The success of enzymatic synthesis hinges on the careful optimization of various reaction parameters to maximize product yield and ensure the desired specificity.
Temperature : Temperature affects both enzyme activity and stability, as well as reaction equilibrium. Lipase activity generally increases with temperature up to an optimum, beyond which thermal denaturation occurs. nih.gov For instance, studies on acidolysis have shown that increasing the temperature from 40°C to 70°C can enhance the incorporation of the desired fatty acid by approximately 20%. mdpi.com However, higher temperatures can also increase the rate of acyl migration, a phenomenon where fatty acids move between positions on the glycerol backbone, leading to a loss of specificity. mdpi.com
Pressure : While enzymatic reactions are often conducted at atmospheric pressure, the application of high pressure or reduced pressure (vacuum) can be advantageous. Reduced pressure is frequently used during esterification reactions to remove water, a byproduct that can inhibit the reaction or promote the reverse hydrolysis reaction. nih.govmdpi.com High-pressure reactors can also be employed to improve heat and mass transfer, potentially reducing reaction times and increasing yields. Furthermore, using supercritical fluids like carbon dioxide (SC-CO₂) as a reaction medium allows for the manipulation of pressure to control solvent properties, which in turn can influence enzyme activity and stability. nih.gov
Solvent Systems : The choice of solvent can significantly impact lipase performance. Reactions can be conducted in solvent-free systems or with an organic solvent.
Solvent-Free Systems : These are often preferred for industrial applications to avoid the cost and environmental concerns associated with organic solvents. researchgate.netnih.gov However, solvent-free media can be highly viscous, leading to mass transfer limitations. researchgate.net
Organic Solvents : The presence of a non-polar organic solvent, such as hexane, can reduce viscosity and increase the solubility of substrates, allowing the reaction to proceed at lower temperatures and reducing acyl migration. researchgate.net The choice of solvent is crucial, as polar solvents can strip the essential water layer from the enzyme, leading to inactivation, while non-polar solvents tend to maintain the enzyme's active conformation.
The following table details the impact of various reaction conditions on the synthesis of structured triacylglycerols.
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Influences enzyme activity, stability, and acyl migration. | Operate at the optimal temperature for lipase activity while minimizing thermal denaturation and acyl migration (e.g., 50-70°C). mdpi.com |
| Pressure | Reduced pressure removes byproducts (e.g., water); high pressure can enhance mass transfer. | Apply vacuum for esterification reactions; use high-pressure or supercritical fluid reactors for improved efficiency. nih.gov |
| Solvent | Affects substrate solubility, system viscosity, and enzyme stability. | Choose solvent-free systems for sustainability or non-polar solvents (e.g., hexane) to improve mass transfer and reduce acyl migration. researchgate.net |
| Enzyme Load | Higher concentration can increase reaction rate but may not be cost-effective beyond a certain point. | Determine the optimal enzyme concentration that maximizes yield without incurring excessive cost (e.g., 4-12% w/w). |
| Substrate Molar Ratio | Affects reaction equilibrium and degree of fatty acid incorporation. | Use a molar excess of the acyl donor in acidolysis or interesterification to drive the reaction forward. mdpi.com |
| Water Activity (a_w) | Essential for lipase activity, but excess water promotes hydrolysis. | Maintain a low water content to favor synthesis over hydrolysis, ensuring enough water is present for enzyme function. mdpi.com |
This table is generated based on data from multiple research findings.
Enzyme Concentration and Immobilization Effects
The concentration of the lipase enzyme and its immobilization are pivotal factors that directly impact the efficiency and yield of sTAG synthesis. The ideal enzyme concentration balances reaction rate with cost-effectiveness, while immobilization enhances enzyme stability, reusability, and process control.
Research Findings:
The selection of the lipase and its physical form (free or immobilized) significantly influences the synthesis of structured lipids. For instance, in the interesterification of flaxseed oil and tricaprylin, Novozym 435, an immobilized lipase, demonstrated the highest yield of structured lipids compared to other commercial lipases. The study highlighted that both enzyme concentration and its immobilized state are critical for maximizing the bioconversion yield.
In another study focusing on the synthesis of ALA-rich triacylglycerols, the enzyme loading was a key parameter investigated. The optimal condition was found to be an enzyme loading of 15% (based on the total weight of the substrate), which resulted in a maximum conversion to triacylglycerol of approximately 88% within 12 hours. This indicates that beyond a certain point, increasing the enzyme concentration may not proportionally increase the reaction rate and could become economically unviable.
Immobilization of lipases on various carriers has been shown to improve their thermal and operational stability, which is crucial for industrial-scale production. For example, Lipase UM1, when used for the synthesis of ALA-containing medium- and long-chain triacylglycerols, exhibited excellent operational stability, with no significant loss in activity after five cycles. This reusability is a major advantage of using immobilized enzymes.
Interactive Data Table: Effect of Enzyme Concentration on Triacylglycerol Synthesis
| Enzyme | Substrates | Enzyme Concentration (% w/w of substrate) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Immobilized Thermomyces lanuginosus lipase | ALA-rich fatty acid and glycerol | 15 | 12 | ~88 (TAG conversion) | |
| Novozym 435 | Flaxseed oil and tricaprylin | Not specified | 72 | Highest among tested lipases | |
| Lipase UM1 | Coconut oil and flaxseed oil | 25 U/g | Not specified | 76.59 (MLCT) |
Substrate Molar Ratios and Reactant Concentration
The molar ratio of the substrates—in this case, the fatty acids (alpha-linolenic and linoleic acids) or their esters and the glycerol backbone source—is a critical determinant of the final product's composition and yield. Optimizing this ratio is essential to drive the reaction towards the desired sTAG and minimize the formation of by-products.
Research Findings:
In the enzymatic synthesis of structured lipids, an excess of one substrate is often used to shift the reaction equilibrium towards product formation. For the synthesis of conjugated linoleic acid (CLA)-enriched triacylglycerols, a CLA to glycerol molar ratio of 3:1 was employed. This ratio resulted in a triacylglycerol content of 40.24% after 6 hours.
Similarly, in the synthesis of structured lipids from cottonseed oil and capric acid, the substrate molar ratio was found to have a significant positive effect on the incorporation of capric acid. An increase in the oil to acid molar ratio was beneficial as it increased the availability of the acyl donor, enhancing the probability of its esterification to the glycerol backbone.
For the synthesis of ALA-containing medium- and long-chain triacylglycerols (ALA-MLCT) through enzymatic interesterification of coconut oil and flaxseed oil, the optimal substrate molar ratio of coconut oil to flaxseed oil was determined to be 1:1. This ratio yielded 76.59% of MLCT and 45.03% of ALA-MLCT. This demonstrates that the optimal ratio is highly dependent on the specific substrates and the desired final product.
Interactive Data Table: Impact of Substrate Molar Ratio on Structured Lipid Synthesis
| Enzyme | Substrates | Substrate Molar Ratio | Reaction Time (h) | Product Yield/Incorporation (%) | Reference |
| Immobilized Candida antarctica lipase | Conjugated linoleic acid and glycerol | 3:1 (CLA:Glycerol) | 6 | 40.24 (TAG) | |
| Lipase UM1 | Coconut oil and flaxseed oil | 1:1 | Not specified | 76.59 (MLCT) | |
| Lipozyme RM IM | Cottonseed oil and capric acid | Varied | Not specified | Increased incorporation with higher acid ratio | |
| Lipozyme RMIM | Palm oil acylglycerol concentrate and ALA/EPA | 6:3 (POAC:omega-3) | 18 | 27.1 (ALA incorporation) |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the positional isomers and fatty acid composition of Glycerol 1-alpha-linolenate 2,3-dilinoleate?
- Methodological Answer : Utilize reversed-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate regioisomers based on acyl chain positions. For fatty acid quantification, perform alkaline transesterification followed by gas chromatography with flame ionization detection (GC-FID) to analyze methyl esters. These methods are validated for similar glycerol esters, where HPLC resolves isomers, and GC-FID quantifies linolenic and linoleic acid ratios .
Q. How can researchers synthesize Glycerol 1-alpha-linolenate 2,3-dilinoleate with controlled regioselectivity?
- Methodological Answer : Employ enzymatic synthesis using immobilized lipases (e.g., Candida antarctica lipase B) under solvent-free conditions. The enzyme’s positional specificity directs esterification of alpha-linolenic acid to the sn-1 position and linoleic acid to sn-2/3. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (50–60°C) and water activity (<0.2) to minimize acyl migration .
Q. What standardized protocols exist for quantifying trace impurities in glycerol ester formulations?
- Methodological Answer : Implement gradient elution HPLC with evaporative light scattering detection (ELSD) to separate mono-, di-, and triacylglycerol byproducts. Calibrate using reference standards of glyceryl monolinoleate and glyceryl trilinolenate, as described in pharmacopeial methods for related compounds. Detection limits for impurities should be validated at ≤0.1% (w/w) .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data caused by dynamic acyl migration in glycerol esters during structural analysis?
- Methodological Answer : Conduct nuclear magnetic resonance (NMR) experiments at reduced temperatures (4°C) to slow acyl migration. Use 2D heteronuclear single-quantum coherence (HSQC) and correlation spectroscopy (COSY) to distinguish sn-1, sn-2, and sn-3 resonances. For quantitative analysis, integrate ¹³C NMR carbonyl signals, referencing chemical shifts of analogous esters (e.g., glyceryl 1,3-palmitostearate) .
Q. What experimental designs mitigate batch-to-batch variability in enzymatic synthesis of positionally defined glycerol esters?
- Methodological Answer : Optimize reaction parameters using a factorial design (e.g., temperature, enzyme loading, substrate molar ratio). Monitor acyl migration via time-course HPLC to identify critical control points. Statistical process control (SPC) charts can track diacylglycerol byproduct levels, ensuring consistency within ≤5% variability .
Q. How should stability studies be designed to evaluate oxidative degradation pathways of polyunsaturated glycerol esters under storage conditions?
- Methodological Answer : Perform accelerated stability testing in controlled environments (25°C/60% RH vs. 40°C/75% RH) over 12 weeks. Quantify hydroperoxides via iodometric titration and secondary oxidation products (e.g., malondialdehyde) using thiobarbituric acid reactive substances (TBARS) assay. Include antioxidant efficacy tests (e.g., 0.01% BHT) and correlate data with peroxide value thresholds (<10 meq/kg) .
Methodological Notes
- Spectroscopic Contradictions : Dynamic acyl migration in glycerol esters complicates NMR interpretation. Cross-validate with MS/MS fragmentation patterns to confirm positional assignments .
- Oxidative Stability : Polyunsaturated esters like 1-alpha-linolenate are prone to autoxidation. Use argon/vacuum sealing during storage and analyze samples in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
